1-Phenyl-1,2-propanedione
Overview
Description
1-Phenyl-1,2-propanedione is a diketone compound that has been the subject of various studies due to its interesting chemical properties and potential applications in asymmetric synthesis. The molecule consists of a phenyl group attached to a propanedione moiety, which contains two carbonyl groups. This structure makes it a suitable candidate for enantioselective reactions, particularly hydrogenation processes, which can produce optically active alcohols .
Synthesis Analysis
The synthesis of optically active 1-phenyl-1,2-propanedione derivatives has been achieved through the enantioselective hydrogenation using modified platinum catalysts and cinchonidine as a chiral modifier. The process has been optimized in various solvents, such as dichloromethane, which yielded the highest enantiomeric excess of the resulting (R)-1-hydroxy-1-phenyl-2-propanone . Additionally, the use of baker's yeast has been reported to reduce 1-phenyl-1,2-propanedione to (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yield .
Molecular Structure Analysis
Density functional theory calculations and FTIR spectroscopy have been employed to study the conformational flexibility of 1-phenyl-1,2-propanedione. These studies have revealed that the molecule exists in a stable conformation with a specific O=C-C=O dihedral angle and that upon UV irradiation, it undergoes decarbonylation to form acetophenone and carbon monoxide . The structural and spectral characterization of derivatives such as 1-phenyl-1,2-propanedione bis{N(4)-alkylthiosemicarbazones} has also been performed, providing insights into the molecular arrangement and hydrogen bonding patterns .
Chemical Reactions Analysis
The hydrogenation of 1-phenyl-1,2-propanedione has been extensively studied, revealing interesting kinetic effects and regioselectivity. The molecule exhibits a preference for the hydrogenation of the carbonyl group attached to the phenyl ring, leading to the formation of 1-hydroxy-1-phenylpropanone as the main product . Photochemical reactions involving 1-phenyl-1,2-propanedione and olefins have been investigated, showing the formation of oxetanes as the main products .
Physical and Chemical Properties Analysis
Polarographic studies have provided detailed insights into the electrochemical behavior of 1-phenyl-1,2-propanedione. The reduction of the molecule occurs in various pH-dependent waves, leading to different products such as α-ketol and β-ketol. The study also discusses the acid and base-catalyzed reactions of the compound, as well as the thermodynamic and kinetic control of the product ratios .
Scientific Research Applications
1. Use in Dental Resin Composites
1-Phenyl-1,2-propanedione (PD) has been explored as a visible light photosensitizer in formulating dental resin composites, aimed at enhancing the physical properties of the resin. Its effectiveness was compared with camphorquinone, a commonly used photosensitizer, showing promising results in photodecomposition and photopolymerization efficiency (Sun & Chae, 2000).
2. Catalysis and Hydrogenation Processes
The molecule is significant in the field of catalysis, particularly in the enantioselective hydrogenation over Pt catalysts. Studies have revealed insights into its regioselectivity during hydrogenation, indicating selective activation of carbonyl groups and explaining the observed regioselectivity based on interactions between the substrate and the metal surface (Nieminen et al., 2007).
3. Molecular Structure Analysis
Research has delved into the molecular structures and conformations of 1-Phenyl-1,2-propanedione, using techniques like gas-phase electron diffraction. This type of analysis provides essential data for understanding its chemical behavior and applications (Shen & Hagen, 1993).
4. Photoreaction Studies
1-Phenyl-1,2-propanedione's behavior under UV irradiation has been studied, particularly in relation to its conformational flexibility and UV-induced decarbonylation. These studies are crucial for understanding its potential in photochemical applications and reactions (Lopes et al., 2005).
5. Analytical Chemistry Applications
In analytical chemistry, 1-Phenyl-1,2-propanedione has been employed for the spectrophotometric determination of metals like copper(II) and nickel(II) in various samples, demonstrating its utility as a reagent in analytical methods (Reddy, Prasad, & Reddy, 2003).
Safety And Hazards
1-Phenyl-1,2-propanedione is classified as a combustible liquid. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It should be used only outdoors or in a well-ventilated area. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
1-phenylpropane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQVLAIMHVDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060372 | |
Record name | 1-Phenyl-1,2-propanedione | |
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Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour | |
Record name | 1-Phenyl-1,2-propanedione | |
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Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1-Phenyl-1,2-propanedione | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
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Boiling Point |
103.00 to 105.00 °C. @ 14.00 mm Hg | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-Phenyl-1,2-propanedione | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.096-1.116 | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
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Product Name |
1-Phenyl-1,2-propanedione | |
CAS RN |
579-07-7 | |
Record name | 1-Phenyl-1,2-propanedione | |
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Record name | 1-Phenyl-1,2-propanedione | |
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Record name | 1-PHENYL-1,2-PROPANEDIONE | |
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Record name | 1,2-Propanedione, 1-phenyl- | |
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Record name | 1-Phenyl-1,2-propanedione | |
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Record name | 1-phenylpropane-1,2-dione | |
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Record name | 1-PHENYL-1,2-PROPANEDIONE | |
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Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
< 20 °C | |
Record name | 1-Phenyl-1,2-propanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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